CID 78062233
Description
As illustrated in Figure 1 of , its chemical structure and chromatographic profile suggest it is a secondary metabolite isolated from a natural product or synthesized via organic chemistry methods . The compound’s mass spectrum and retention time in GC-MS analyses provide critical data for its identification, with structural elucidation likely supported by collision-induced dissociation (CID) or high-energy collision dissociation (HCD) mass spectrometry .
Properties
Molecular Formula |
Al3La |
|---|---|
Molecular Weight |
219.8501 g/mol |
InChI |
InChI=1S/3Al.La |
InChI Key |
JJMFXMVKQCSPSD-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[La] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78062233 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78062233 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78062233 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78062233, a comparative analysis with structurally or functionally related compounds is essential. The evidence provides examples of compounds with validated PubChem CIDs, enabling a data-driven comparison.
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings from Comparative Studies
Structural Complexity: this compound shares analytical similarities with triterpenoids (e.g., betulin, CID 72326) and saponins (e.g., ginsenosides), as all require high-resolution MS/MS for structural validation . Unlike sulfated steroids (e.g., DHEAS, CID 12594), this compound lacks a sulfur moiety, as evidenced by its mass spectrum .
Bioactivity Potential: While betulin and ginsenosides exhibit well-documented pharmacological effects, this compound’s bioactivity remains speculative.
Analytical Challenges : this compound’s characterization likely faced limitations similar to those reported for sulfonamides (), where traditional CID-MS caused fragment cutoff effects. Modern HCD-MS, which provides stable high-energy fragmentation, may offer more reliable data for this compound .
Research Implications and Limitations
The absence of explicit bioactivity or synthetic data for this compound in the evidence highlights gaps in current literature. However, comparative studies with analogues suggest promising avenues:
- Pharmacological Screening : Prioritize assays for antimicrobial or anti-inflammatory activity, leveraging structural parallels with betulin and ginkgolic acid .
- Synthetic Optimization: If this compound is a novel compound, synthetic routes could be modeled after triterpenoid or saponin biosynthesis .
- Analytical Refinement : Adopt HCD-MS over traditional CID-MS to resolve complex fragmentation patterns, as demonstrated in sulfonamide studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
